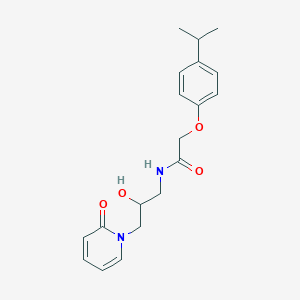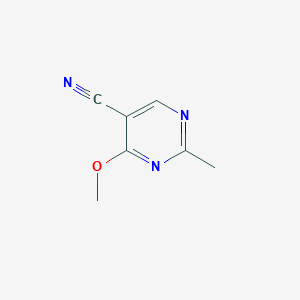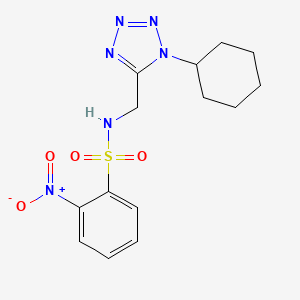
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered interest across multiple scientific domains
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction between 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanol and 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at a temperature ranging from 0°C to room temperature, under anhydrous conditions to prevent unwanted hydrolysis.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors for enhanced control over reaction parameters and increased yield. The key steps would include careful control of reagent addition rates, precise temperature regulation, and efficient by-product removal. Solvent recycling and catalyst regeneration are also important considerations for cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: The pyridinone moiety can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst, transforming it into a more saturated derivative.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where halides or other leaving groups can be replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Bases: Triethylamine, sodium hydroxide.
Major Products
Ketones and aldehydes from oxidation.
Saturated pyridinone derivatives from reduction.
Various substituted derivatives from nucleophilic substitution.
科学研究应用
Chemistry
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is used as a building block in organic synthesis, allowing for the construction of more complex molecules through its diverse functional groups.
Biology
The compound has potential as a biochemical probe due to its ability to interact with enzymes and receptors, providing insights into biological processes at the molecular level.
Medicine
Research into its pharmacological properties suggests that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent, given its structural similarity to other biologically active molecules.
Industry
In industrial applications, the compound can be used as a precursor in the synthesis of advanced materials, such as polymers with specific functionalities.
作用机制
The biological activity of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is believed to be mediated through its interaction with specific molecular targets. The hydroxyl and acetamide groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. Its interaction with cellular pathways can result in the inhibition of certain enzymatic functions or the activation of signaling cascades.
相似化合物的比较
Compared to similar compounds like 2-hydroxy-N-(4-isopropylphenyl)-acetamide and 3-(2-oxopyridin-1(2H)-yl)propan-1-ol, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide offers unique reactivity due to its combination of functional groups. This makes it more versatile in synthetic applications and potentially more effective in biological contexts.
List of Similar Compounds
2-hydroxy-N-(4-isopropylphenyl)-acetamide
3-(2-oxopyridin-1(2H)-yl)propan-1-ol
N-(2-hydroxyethyl)-2-(4-isopropylphenoxy)acetamide
Hope this breakdown satisfies your curiosity! Any other specific compound you need info on?
属性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBWLZHDAYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol](/img/structure/B2785178.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2785183.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)
![1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2785191.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

